N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains a triazolo[4,3-a]pyridine core, which is a type of nitrogen-containing heterocycle . This core is attached to a trifluoromethyl group and a dihydrobenzofuran-5-sulfonamide group .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including aromatic nucleophilic substitution, hydrogenation, and sulfonylation . The exact synthesis process for this specific compound is not available in the retrieved data.Scientific Research Applications
Synthesis and Biological Activity
Compounds containing [1,2,4]triazolo[4,3-a]pyridine moieties have been synthesized and characterized for their potential applications in various fields. For example, Xu et al. (2017) reported on the synthesis and characterization of novel sulfone derivatives incorporating a [1,2,4]triazolo[4,3-a]pyridine moiety. These compounds exhibited good antifungal activities and insecticidal activity against several pathogens and pests, indicating their potential use in agricultural applications (Xu et al., 2017).
Herbicide Development
Another area of application is in the development of herbicides. Chen et al. (2009) designed and synthesized N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor. The compound demonstrated herbicidal activity against broad-leaf weeds and showed good safety to crops like rice, maize, and wheat, suggesting its utility as a potential herbicide candidate (Chen et al., 2009).
Insecticidal Agents
Research by Soliman et al. (2020) into bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlights the utility of [1,2,4]triazolo[4,3-a]pyridine and related compounds in developing new insecticides. These compounds showed potent toxic effects and could serve as a basis for the development of novel insecticidal agents (Soliman et al., 2020).
Antimicrobial Evaluation
Abdel-Motaal et al. (2014) synthesized and screened several substituted sulfonamides and sulfinyl compound derivatives for their antimicrobial activity. This research underscores the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives in contributing to the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential biological activities. This could lead to the development of new drugs or other useful compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the triazole moiety in similar compounds can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
These could include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound.
Result of Action
These could include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and enzyme activity .
Biochemical Analysis
Biochemical Properties
It is known that triazolo pyrazine derivatives can interact with a variety of enzymes and proteins
Cellular Effects
Related compounds have been shown to exhibit antiproliferative activities against certain cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)12-2-1-6-23-14(21-22-15(12)23)9-20-27(24,25)11-3-4-13-10(8-11)5-7-26-13/h1-4,6,8,20H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRAQEFFHZGMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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